molecular formula C17H22FNO4 B2520956 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1211414-24-2

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2520956
CAS No.: 1211414-24-2
M. Wt: 323.364
InChI Key: GQWWBYZHRSVGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H22FNO4 and its molecular weight is 323.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Pathways in Drug Metabolism and Bioactivity

Compounds with complex structures, including spiro and dioxaspiro motifs, often play significant roles in novel drug metabolism pathways or possess unique bioactive properties. For instance, the conversion of acetaminophen to the bioactive N-acylphenolamine AM404 involves fatty acid conjugation, a novel pathway for drug metabolism in the nervous system (Högestätt et al., 2005). This highlights the potential for compounds like N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide to be involved in unique biochemical pathways or act as precursors to bioactive metabolites.

Herbicidal and Pesticidal Applications

The synthesis and herbicidal activity of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides demonstrate the potential for fluoro-substituted compounds in developing effective herbicides (Wu et al., 2011). Given the structural complexity and specific functional groups in N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide, it's plausible to investigate its use in agricultural applications, targeting weed control with minimal environmental impact.

Antiviral and Antimicrobial Research

Spiro and dioxaspiro derivatives have shown promise in antiviral and antimicrobial research. For example, a series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibited strong activity against the influenza A/H3N2 virus (Apaydın et al., 2020). This suggests that N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide could be a candidate for developing new antiviral agents with a focus on targeting specific viral proteins or pathways.

Neuropharmacological Applications

The exploration of peripheral benzodiazepine receptor agonists, such as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, indicates the potential of spiro compounds in neuropharmacology (Okuyama et al., 1999). Given the structural uniqueness of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(2-fluorophenoxy)acetamide, research could be directed towards its effects on neurological pathways, potentially leading to the development of novel therapeutics for neurological disorders.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c18-14-6-2-3-7-15(14)21-12-16(20)19-10-13-11-22-17(23-13)8-4-1-5-9-17/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWWBYZHRSVGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.